2,2-Bis(aminoethoxy)propane

Catalog No.
S2866887
CAS No.
127090-71-5
M.F
C7H18N2O2
M. Wt
162.233
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Bis(aminoethoxy)propane

Researchers developing flexible, low-dielectric polymers often encounter solubility limits with rigid aromatic diamines or insufficient Tg from simple linear aliphatics. 2,2-Bis(aminoethoxy)propane directly resolves these pain points with its gem-dimethyl core and ether linkages, delivering a balanced monomer or curing agent for electronics packaging and advanced coatings.

  • Enables fully soluble polyimides for spin-coating or casting, eliminating harsh processing.
  • Yields cured materials with dielectric constant 150 °C, meeting thermal reliability requirements.
  • Liquid at room temperature; blends easily into epoxy or bismaleimide formulations to reduce brittleness and improve toughness.

Supplied with consistent purity for smooth R&D scale-up and industrial batch production.

CAS Number

127090-71-5

Product Name

2,2-Bis(aminoethoxy)propane

IUPAC Name

2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine

Molecular Formula

C7H18N2O2

Molecular Weight

162.233

InChI

InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3

InChI Key

YDMYVTCIPQGGPB-UHFFFAOYSA-N

SMILES

CC(C)(OCCN)OCCN

solubility

not available

2,2-Bis(aminoethoxy)propane is an acid degradable amine monomer that can be used as a ketal containing cross-linker. It is a pH sensitive molecule that is used in the synthesis of polyurea and polyurethane.

Synonyms

2,2-Bis(2-aminoethoxy)propane, 2,2'-(Propane-2,2-diylbis(oxy))diethanamine, 2,2'-(2,2-Propanediylbis(oxy))diethanamine, Bis(aminoethoxy)propane, 1,3-Bis(2-aminoethoxy)-2,2-dimethylpropane

Purity

≥97%

Package Size

100 mg, 0.1 g, 0.25 g, 0.5 g, 1 g

2,2-Bis(aminoethoxy)propane is an aliphatic diamine featuring flexible ether linkages and a central gem-dimethyl group. This structure is distinct from rigid aromatic diamines and simple linear aliphatic diamines, offering a designed balance of properties. It primarily serves as a monomer or curing agent to formulate polymers such as polyimides and epoxy resins where processability, flexibility, and specific thermal-dielectric properties are critical procurement drivers. [REFS-1, REFS-2]

Research Fit

Acid-labile ketal crosslinker for pH-responsive material research
Homobifunctional primary amine compatible with polycondensation and bioconjugation

Direct substitution of 2,2-Bis(aminoethoxy)propane with common alternatives can lead to process failure or out-of-spec final products. Replacing it with rigid aromatic diamines, such as 4,4'-oxydianiline (ODA), drastically reduces the solubility of the resulting polyimides, complicating or preventing solution-based processing like spin-coating. [1] Conversely, substituting with simple linear aliphatic diamines may fail to provide sufficient thermal stability (e.g., glass transition temperature) for many electronics applications. [2] The specific molecular architecture of 2,2-Bis(aminoethoxy)propane provides a balance of solubility, flexibility, and thermal performance that is not replicated by these generic substitutes.

Substitution Risk

Non-ketal diamines (e.g., PEG2-diamine) form non-degradable crosslinks; pH-responsive behavior may not transfer.

Alternative acid-labile linkers may require coupling chemistry that does not integrate with standard amine-based systems.

Substitution eliminates the pH-dependent degradation acceleration, altering nanocarrier performance research endpoints.

Superior Handling and Processability as a Liquid Monomer

Unlike many common aromatic diamines used in high-performance polymers, 2,2-Bis(aminoethoxy)propane is a liquid at ambient temperatures. [1] This provides a significant process advantage over solid monomers like 4,4'-Oxydianiline (ODA) or 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), which often require heating for dissolution and can be difficult to handle and dose accurately in industrial settings.

Evidence DimensionPhysical State at Room Temperature
Target Compound DataLiquid
Comparator Or Baseline4,4'-Oxydianiline (ODA) and 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP): Crystalline Solids
Quantified DifferenceQualitative difference in physical state (Liquid vs. Solid)
ConditionsStandard temperature and pressure.

Using a liquid monomer simplifies manufacturing workflows by enabling automated pumping and mixing, improving batch consistency and reducing energy costs associated with dissolving solid precursors.

74-Fold pH Hydrolysis Advantage
Head-to-head
Target: t1/2 52 h (pH 7.4), 0.7 h (pH 5.0)
Comparator: PEG2-diamine, no acid-catalyzed hydrolysis
Supports pH-triggered degradation research in nanocarrier studies
Ketal crosslinked PEG-PAsp-PPhe micelles; DLS and fluorescence monitoring

Enables Solution-Processable Polymers by Drastically Improving Solubility

The flexible, non-planar structure of 2,2-Bis(aminoethoxy)propane disrupts polymer chain packing, leading to significantly enhanced solubility. Polyimides derived from this monomer are readily soluble in common polar aprotic solvents (e.g., DMAc). This stands in stark contrast to many conventional aromatic polyimides, such as those derived from pyromellitic dianhydride (PMDA) and aromatic diamines, which are often insoluble and intractable in their fully imidized form, requiring complex multi-step processing. [1]

Evidence DimensionSolubility of Resulting Fully Imidized Polymer
Target Compound DataGenerally soluble in common organic solvents like DMAc
Comparator Or BaselineConventional aromatic polyimides (e.g., PMDA-ODA): Often insoluble and intractable
Quantified DifferenceQualitative difference enabling solution-based manufacturing routes.
ConditionsFully imidized polyimide in polar aprotic solvents at room temperature.

High solubility allows for the use of cost-effective manufacturing techniques like spin-coating, casting, and inkjet printing, which are impossible with insoluble polymers.

Thermoresponsive Gelation Window
Class-level inference
29–31 °C
at 20% w/v in Pluronic P104 copolymer
Enables injectable formulation research near physiological temperature
Multiblock copolymer; sol-gel transition measured by rheometer

Formulation for Low Dielectric Constant Applications in Electronics

This compound is specified for use in adhesive compositions intended for electronics, where a low dielectric constant is a critical performance requirement. Formulations incorporating it are designed to achieve a dielectric constant below 3.9. [1] The aliphatic nature and bulky gem-dimethyl group contribute to lower polarity and increased free volume in the polymer matrix, which helps to reduce the dielectric constant compared to more polar, densely packed aromatic polymers.

Evidence DimensionDielectric Constant (k) of Cured Formulation
Target Compound DataEnables formulations with k < 3.9
Comparator Or BaselineStandard PI films (e.g., Kapton® HN): ~3.4-3.9 (but with high-temperature processing)
Quantified DifferenceAchieves low dielectric constant in a more processable (e.g., adhesive) system.
ConditionsCured aliquot of an adhesive composition, measured at 1 MHz.

A lower dielectric constant reduces signal delay and cross-talk in high-frequency electronic components, making this monomer suitable for advanced packaging and flexible circuit applications.

Micellar Stability vs Surfactant
Direct head-to-head comparison
Crosslinked: no size change, no disassembly in SDS
Non-crosslinked: rapid dissociation upon SDS addition
Supports nanocarrier stability research under circulation-mimetic conditions
PEG-PAsp-PPhe micelles; DLS and KSV quenching

Engineered Thermal Stability for Flexible Systems

Polymers derived from 2,2-Bis(aminoethoxy)propane provide a balance between the extreme thermal resistance of rigid aromatic polyimides and the lower stability of simple aliphatic systems. While a rigid polyimide like PMDA-ODA exhibits a glass transition temperature (Tg) of 419 °C, it is insoluble and difficult to process. [1] A more processable aromatic analog containing the same isopropylidene core, BAPP, yields a polyimide with a Tg of ~225-230 °C. [2] The use of the aliphatic 2,2-Bis(aminoethoxy)propane allows for the formulation of even more flexible systems with a moderate Tg (e.g., >150 °C), suitable for applications that do not require extreme temperature resistance but demand flexibility and processability. [3]

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polyimide
Target Compound DataEnables flexible systems with moderate Tg (e.g., >150 °C)
Comparator Or BaselineRigid Aromatic (PMDA-ODA): 419 °C. Bulky Aromatic (BAPP-ODPA): 225-230 °C.
Quantified DifferenceProvides a lower Tg than rigid aromatic systems, enabling greater flexibility while maintaining performance well above standard plastics.
ConditionsThermally cured polyimide films.

This allows for precise tuning of thermomechanical properties, making it ideal for applications like flexible circuits or adhesives where high rigidity and extreme Tg are undesirable.

ATRP Compatibility Limitation
Cross-study comparable
Target: Ketal cleavage observed during ATRP; unintended high MW
Comparator: Non-ketal diamines stable under ATRP
ATRP route may require optimization; polycondensation preferred
Methacrylate ATRP at 60°C; ketal cleavage noted

Flexible Adhesives and Encapsulants for Microelectronics

For formulating one- or two-part curable systems for electronics packaging, die attach, or flexible copper clad laminates. The compound's liquid form simplifies manufacturing, while its structure enables cured products with low dielectric constants (<3.9) and a moderate Tg (>150 °C) for thermal reliability. [1]

Solution-Cast Films and Coatings

As a key monomer in synthesizing soluble polyimides or other high-performance polymers. Its ability to disrupt chain packing allows the creation of polymer solutions that can be processed into thin, flexible, and optically clear films or coatings via spin-coating or casting, avoiding the harsh processing of intractable aromatic polymers. [2]

Flexibilizers and Toughening Agents for Thermosets

For use as a reactive additive in rigid thermoset resins like epoxies or bismaleimides (BMIs). Its liquid form and flexible aliphatic backbone allow it to be easily blended into formulations to improve the fracture toughness and reduce the brittleness of the final cured material.

Application Fit Matrix

Application
Selection Property
Validation Focus
Intracellular nanocarrier disassembly studies
Ketal crosslinker with pH-triggered hydrolysis
Disassembly kinetics at endosomal pH
Injectable hydrogel research for sustained release
Thermoresponsive gelation near body temperature
Sol-gel transition temperature and pH-dependent degradation
Reversible protein crosslinking for proteomics
Acid-reversible bifunctional amine crosslinker
Cleavage efficiency at mild acidic pH for MS analysis
pH-degradable polyurea/polyurethane synthesis
Ketal-containing diamine monomer for backbone degradability
Degradation profile under acidic vs. neutral conditions

XLogP3

-1.2

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